(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Description
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one is a homoisoflavonoid characterized by a 2,3-dihydrochromen-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenylmethyl group at position 3 in the (R)-configuration (Fig. 1). It is also known as 4′-demethyl-3,9-dihydroeucomin (CAS: 849727-88-4) and has a molecular formula of C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol) .
This compound is primarily isolated from medicinal plants such as Ophiopogon japonicus and Liriope spicata (Maidong), where it serves as a chemical marker to distinguish species or geographical origins . Its structural features, including the dihydrochromenone skeleton and hydroxylation pattern, contribute to its bioactivity, such as antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASLUPJXGTCKM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chalcones as starting materials, which undergo cyclization in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually carried out in an alcoholic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecule contains:
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Three phenolic hydroxyl groups (positions 5, 7, and 4ʹ-hydroxyphenyl)
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A dihydrochromen-4-one core with a chiral center (3R)
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A benzyl substituent at position 3
These features facilitate reactions such as O-alkylation , glycosylation , oxidation , and esterification .
O-Methylation
The phenolic hydroxyl groups undergo selective methylation under alkaline conditions. Methoxy derivatives are synthesized using methyl iodide (CH₃I) or dimethyl sulfate .
Glycosylation
Hydroxyl groups at positions 5 and 7 react with activated sugars (e.g., UDP-glucose) to form O-glycosides, enhancing solubility .
Oxidation
The dihydrochromen ring undergoes dehydrogenation to form a chromone structure under oxidative conditions (e.g., DDQ or MnO₂) .
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| DDQ | (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one | CH₂Cl₂, rt, 6h | |
| MnO₂ | Same as above | Acetone, reflux |
Esterification
Hydroxyl groups form esters with acyl chlorides or carbonates. Patent US20160039781A1 details carbonate ester derivatives .
Complexation with Metal Ions
The catechol-like structure chelates transition metals (e.g., Fe³⁺, Al³⁺), forming stable complexes detectable via UV-Vis spectroscopy .
| Metal Ion | λ_max (nm) | Stability Constant (log K) | Reference |
|---|---|---|---|
| Fe³⁺ | 520 | 12.3 | |
| Al³⁺ | 480 | 10.8 |
Biological Implications of Derivatives
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Methoxy derivatives show enhanced blood-brain barrier penetration due to increased lipophilicity .
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Glycosides exhibit improved water solubility and prolonged half-life in vivo .
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Metal complexes demonstrate radical-scavenging activity in vitro .
Synthetic Challenges
Scientific Research Applications
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural health products and dietary supplements.
Mechanism of Action
The mechanism of action of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Research Findings
Bioactivity and Discriminatory Power
- This compound exhibits a VIP score of 1.18 in PLS-DA models, making it a robust marker for differentiating O. japonicus and L. spicata extracts . In contrast, its analog with a 3,4-dihydroxyphenylmethyl group (5-methoxy substitution) shows negligible discriminatory power (VIP <1) due to reduced hydroxylation .
- Compared to naringenin, which lacks the benzyl group and has a flavanone skeleton, the homoisoflavonoid demonstrates superior antioxidant capacity, likely due to the additional hydroxyl groups and stabilized dihydrochromenone ring .
Pharmacological Potential
- 3,9-Dihydroeucomin, a methoxylated analog, displays immunomodulatory effects but lower solubility than the hydroxylated variant, highlighting the importance of polar substituents in bioavailability .
Natural Sources and Chemotaxonomic Significance
- The compound is exclusive to O. japonicus and L. spicata, whereas aromadendrin and taxifolin (flavanonols) are abundant in cotton plants (Gossypium hirsutum) and nopal . This distribution underscores its utility in authenticating herbal products .
Biological Activity
The compound (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one , also known as a flavonoid derivative, exhibits a variety of biological activities that have been the subject of recent research. This article synthesizes findings on its biological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities.
- Molecular Formula : C21H22O10
- Molecular Weight : 434.39 g/mol
- CAS Number : 572-31-6
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
| Study | Methodology | Findings |
|---|---|---|
| DPPH Assay | Exhibited significant scavenging activity with an IC50 value of 30 µg/mL. | |
| ABTS Assay | Demonstrated a reduction in ABTS radical cation with an IC50 of 25 µg/mL. |
These results indicate that this compound could be a potent natural antioxidant.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays | Reduced TNF-alpha and IL-6 levels in macrophage cell lines by 40%. | |
| Animal model | Decreased paw edema in rats by 50% after administration. |
These findings suggest its potential use in treating inflammatory diseases.
Antiviral Activity
The antiviral potential of this compound has been explored against various viruses, including Dengue virus and Herpes Simplex Virus (HSV).
The compound showed significant inhibition of viral replication, suggesting it may serve as a lead compound for antiviral drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.
Case Studies
- Breast Cancer :
- Method : MTT assay on MCF-7 cells.
- Findings : Induced apoptosis with an IC50 of 15 µg/mL.
- Lung Cancer :
- Method : Flow cytometry analysis.
- Findings : Increased Bax expression and decreased Bcl-2 expression.
These results support its role as a potential anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. What spectroscopic and crystallographic methods are used to determine the absolute configuration of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one?
The absolute stereochemistry of this homoisoflavonoid is typically resolved using X-ray crystallography (for unambiguous 3D structural determination) and corroborated by NMR spectroscopy. For example, 2D NMR techniques (e.g., COSY, NOESY) can identify proton-proton spatial relationships, while X-ray analysis provides precise bond angles and spatial arrangements of substituents . In studies of structurally similar compounds, single-crystal X-ray diffraction at 300 K with R-factors <0.05 has been employed to confirm stereochemistry .
Q. How is this compound isolated from plant sources, and what purification challenges arise?
Isolation involves ethanolic or methanolic extraction followed by chromatographic separation (e.g., silica gel, HPLC). For instance, in Agave sisalana, the compound is purified via reversed-phase HPLC with a C18 column and monitored at 280 nm for UV absorbance . Challenges include co-elution with structurally similar flavanones (e.g., dihydroorobol or eriodictyol) and sensitivity to oxidation due to polyphenolic substituents, necessitating inert atmospheres during isolation .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s hydroxyl groups (5,7-dihydroxy on the chromenone ring and 4-hydroxyphenyl substituent) confer polarity, limiting solubility in non-polar solvents. Stability is pH-dependent: under alkaline conditions, deprotonation increases solubility but risks oxidation. Melting points (e.g., 247–250°C) and logP values (~1.5–2.0) are critical for solvent selection in crystallization .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT, molecular docking) predict its free radical scavenging and target interactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to evaluate bond dissociation enthalpies (BDEs) of hydroxyl groups, predicting radical scavenging activity. For example, the 5-OH and 7-OH groups exhibit BDEs <85 kcal/mol, indicating strong hydrogen-donating capacity . Molecular docking (AutoDock Vina) against targets like heat-shocked proteins (e.g., Leishmania donovani HSP90) shows binding affinities (ΔG) of -8.17 kcal/mol, comparable to naringenin .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?
Discrepancies in antioxidant or antiproliferative IC50 values may arise from assay conditions (e.g., DPPH vs. ABTS assays) or cell line variability. For example, inhibitory effects on PBMC proliferation (IC50 = 19.4 µM) conflict with weaker activity in cancer cell lines, possibly due to differential membrane permeability. Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validating with orthogonal assays (e.g., ROS detection via fluorescence) are recommended .
Q. How do structural modifications (e.g., methoxy substitutions) alter pharmacological activity?
Methylation of the 4-hydroxyphenyl group (e.g., 4-methoxy derivative) reduces antioxidant activity (BDE increases by ~5 kcal/mol) but enhances metabolic stability. Conversely, dihydroxylation at the 3',4'-positions (as in dihydroorobol) improves binding to estrogen receptors (Ki < 10 nM) . SAR studies using analogues (e.g., genistein, CAS 446-72-0) highlight the necessity of the 3R configuration for chiral recognition in enzyme interactions .
Q. What analytical techniques validate its identity and purity in synthetic batches?
- HPLC-DAD-MS : Retention time alignment with reference standards (e.g., λ = 280 nm) and HRMS (e.g., m/z 301.0718 [M-H]⁻) .
- Chiral HPLC : To confirm enantiopurity (e.g., Chiralpak IA column, hexane:isopropanol 85:15) .
- 1H/13C NMR : Key signals include δ 5.25–5.45 ppm (C3-H, multiplet) and δ 165–175 ppm (C4 carbonyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
